Standard Molar Enthalpy of Formation (ΔfH°m(g)): Thermodynamic Instability of 4-Chloro-3-nitrophenol as a Key Isomeric Differentiator
The standard molar enthalpy of formation in the gaseous phase (ΔfH°m(g)) at T = 298.15 K for 4-chloro-3-nitrophenol is significantly higher (less negative) than its isomers, indicating lower thermodynamic stability. This directly impacts computational models and predictions of reaction energetics [1].
| Evidence Dimension | Standard molar enthalpy of formation in gaseous phase (ΔfH°m(g)) |
|---|---|
| Target Compound Data | -(108.8 ± 3.7) kJ·mol⁻¹ |
| Comparator Or Baseline | 2-Chloro-4-nitrophenol: -(139.0 ± 2.8) kJ·mol⁻¹; 4-Chloro-2-nitrophenol: -(149.2 ± 1.8) kJ·mol⁻¹ |
| Quantified Difference | Difference vs. 2-chloro-4-nitrophenol: +30.2 kJ·mol⁻¹; vs. 4-chloro-2-nitrophenol: +40.4 kJ·mol⁻¹ |
| Conditions | T = 298.15 K; derived from rotating-bomb combustion calorimetry and Calvet microcalorimetry; DFT calculations at B3LYP/6-31G** level. |
Why This Matters
This quantifies the unique thermochemical instability of 4-chloro-3-nitrophenol, which is critical for accurate thermodynamic calculations in synthetic process design and for understanding its reactivity in energetic material contexts.
- [1] Morais, V. M. F.; Miranda, A.; Matos, M. A. R. Thermochemical Parameters of the Chloronitrophenol Isomers: A Combined Experimental and Theoretical Investigation. J. Chem. Eng. Data 2007, 52 (2), 627-634. View Source
